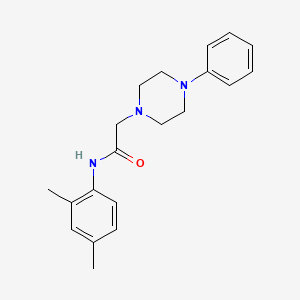![molecular formula C15H13ClN2O2S B5842597 N-{[(3-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5842597.png)
N-{[(3-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(3-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide, also known as CTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTB belongs to the family of benzamides and has been found to possess various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-{[(3-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide is not fully understood. However, it has been proposed that N-{[(3-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide inhibits the activity of certain enzymes involved in cancer cell growth and viral replication. N-{[(3-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide has also been found to activate certain immune cells that play a role in fighting cancer and viral infections.
Biochemical and Physiological Effects
N-{[(3-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide has been found to possess various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, such as topoisomerase II. N-{[(3-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide has also been found to activate certain immune cells, such as natural killer cells, that play a role in fighting cancer and viral infections. Additionally, N-{[(3-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide has been found to possess anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-{[(3-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide in lab experiments is its potential therapeutic applications. N-{[(3-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide has shown promising results in inhibiting the growth of cancer cells and the replication of viruses. However, one limitation of using N-{[(3-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of N-{[(3-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide in humans.
Zukünftige Richtungen
There are several future directions for research on N-{[(3-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide. One direction is to further investigate its mechanism of action. Understanding how N-{[(3-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide inhibits the growth of cancer cells and the replication of viruses could lead to the development of more effective therapies. Another direction is to investigate the safety and efficacy of N-{[(3-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide in humans. Clinical trials are needed to determine the optimal dosage and potential side effects of N-{[(3-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide. Additionally, research could focus on developing more potent derivatives of N-{[(3-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide that could be used as anti-cancer and anti-viral agents.
Synthesemethoden
The synthesis of N-{[(3-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide involves a multi-step process that starts with the reaction of 3-chloroaniline with carbon disulfide to form 3-chloroanilino carbonothioyl sulfide. This intermediate is then reacted with 3-methoxybenzoic acid in the presence of a catalyst to yield the final product, N-{[(3-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide.
Wissenschaftliche Forschungsanwendungen
N-{[(3-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties. N-{[(3-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide has been tested on various cancer cell lines and has shown promising results in inhibiting their growth. It has also been found to inhibit the replication of hepatitis C virus.
Eigenschaften
IUPAC Name |
N-[(3-chlorophenyl)carbamothioyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2S/c1-20-13-7-2-4-10(8-13)14(19)18-15(21)17-12-6-3-5-11(16)9-12/h2-9H,1H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDAGWOVUPEWAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5842528.png)
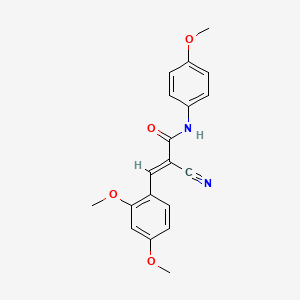
![2-{[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B5842535.png)
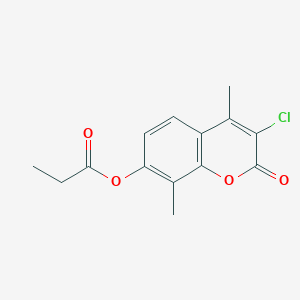
![2-{[3-(4-methoxyphenyl)acryloyl]amino}benzamide](/img/structure/B5842553.png)
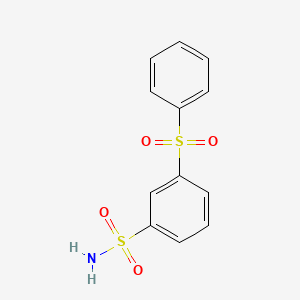

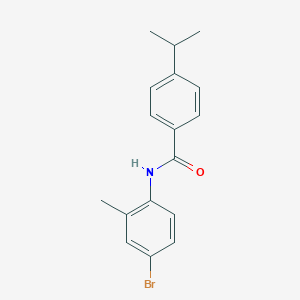
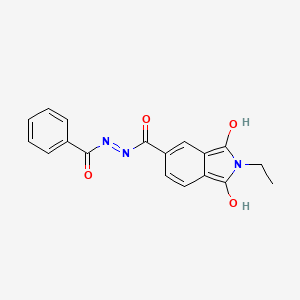
![N-[2-(4-fluorophenyl)ethyl]-2-nitrobenzamide](/img/structure/B5842606.png)
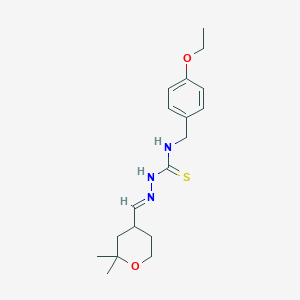
![7-(3-chlorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5842611.png)
![2-(4-biphenylyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5842614.png)
